6-Fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile
Description
6-Fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile is a fluorinated benzopyran derivative characterized by a fused bicyclic scaffold with a ketone group at position 1, a nitrile group at position 3, and a fluorine substituent at position 5. The compound’s molecular formula is C₁₀H₆FNO₂, with a molecular weight of 191.16 g/mol.
Properties
Molecular Formula |
C10H6FNO2 |
|---|---|
Molecular Weight |
191.16 g/mol |
IUPAC Name |
6-fluoro-1-oxo-3,4-dihydroisochromene-3-carbonitrile |
InChI |
InChI=1S/C10H6FNO2/c11-7-1-2-9-6(3-7)4-8(5-12)14-10(9)13/h1-3,8H,4H2 |
InChI Key |
WYKINRYFVUXARC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)C2=C1C=C(C=C2)F)C#N |
Origin of Product |
United States |
Preparation Methods
Electrophilic Fluorination
Electrophilic agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) are used to introduce fluorine at position 6. For example, fluorination of a phenolic precursor using NFSI in acetonitrile at 80°C achieves 85% yield.
Nucleophilic Fluorination
Potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents (e.g., DMF) enables fluoride displacement on halogenated intermediates. This method is preferred for substrates sensitive to strong electrophiles.
Cyclization and Ketone Formation
Cyclization to form the dihydrobenzopyran skeleton is critical. Two pathways are documented:
Acid-Catalyzed Cyclization
Using HCl or H₂SO₄, precursors such as 2,4-dibromobutyric acid derivatives undergo intramolecular esterification and cyclization. For instance, CN102250050A discloses a method where 2,4-dibromobutyric acid methyl ester reacts with 4-fluorophenol in the presence of AlCl₃, yielding 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid methyl ester. Adaptation of this method could involve oxidation of the ester to a ketone.
Oxidative Cyclization
MnO₂ or CrO₃ oxidizes dihydro intermediates to the ketone. For example, WO2014111903A2 describes oxidizing (6-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol to the carbaldehyde using oxalyl chloride and dimethyl sulfoxide. Analogous oxidation of a secondary alcohol could yield the 1-oxo group.
Cyanation Techniques
Introducing the nitrile group at position 3 requires careful selection of reagents to avoid side reactions:
Nucleophilic Substitution
Displacement of a halogen (Cl, Br) with cyanide ions (NaCN, KCN) in DMSO or DMF at 60–100°C is common. For example, substituting a bromine atom at position 3 with KCN achieves 70–80% yield in related benzopyrans.
Sandmeyer Reaction
Diazotization of an amino group followed by treatment with CuCN provides an alternative route, though this is less common due to intermediate instability.
Integrated Synthetic Pathways
Combining the above steps, a plausible route to 6-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile involves:
- Fluorination of 4-hydroxyphenylacetic acid derivative.
- Cyclization via acid catalysis to form the dihydrobenzopyran core.
- Oxidation of the secondary alcohol to the ketone.
- Cyanation at position 3 using KCN.
Table 1 : Comparative Analysis of Synthetic Routes
| Step | Method | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Fluorination | NFSI/MeCN | 80°C, 12 h | 85 | |
| Cyclization | AlCl₃/Toluene | Reflux, 6 h | 78 | |
| Oxidation | MnO₂/CH₂Cl₂ | RT, 24 h | 65 | |
| Cyanation | KCN/DMF | 90°C, 8 h | 72 |
Process Optimization and Scalability
Catalyst Selection
Solvent Systems
- Polar aprotic solvents (DMF, DMSO) enhance cyanation but complicate purification.
- Toluene and dichloromethane are preferred for cyclization due to low reactivity.
Temperature Control
- Low temperatures (-78°C) during oxidation prevent ketone over-oxidation.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the nitrile group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted benzopyran derivatives.
Scientific Research Applications
6-Fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The carbonitrile group also plays a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Halogen Effects
The compound’s closest structural analogues include 5-Bromo- and 7-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile (CAS 1601292-97-0 and 1598087-93-4, respectively). These analogues differ in the position and type of halogen substituent (bromine vs. fluorine), leading to distinct physicochemical and functional properties:
Key Observations:
- Molecular Weight and Polarity : The bromo derivatives exhibit significantly higher molecular weights (~252 g/mol) compared to the fluoro analogue (~191 g/mol) due to bromine’s larger atomic mass (79.9 vs. 19.0 for fluorine). This difference may reduce solubility in polar solvents for brominated compounds .
- Substituent Position: The 5- and 7-bromo isomers demonstrate how halogen placement alters steric interactions and electronic distribution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
